[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Overview
Description
1,23,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose: is a complex organic compound with the molecular formula C19H26O8S and a molecular weight of 414.47 g/mol . This compound is primarily used in research and development within the fields of chemistry and biochemistry. It is known for its role as an intermediate in the synthesis of various galactose derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose typically involves the reaction of 1,2:3,4-di-O-isopropylidene-D-galactopyranose with tosyl chloride . The reaction is carried out in the presence of a base, such as pyridine , under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 1,2:3,4-di-O-isopropylidene-D-galactopyranose in an appropriate solvent (e.g., dichloromethane).
- Add tosyl chloride to the solution.
- Introduce pyridine to the reaction mixture to act as a base.
- Stir the reaction mixture at a controlled temperature (usually around 0°C to room temperature) until the reaction is complete.
- Purify the product through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The compound can be reduced to form different sugar derivatives.
Deprotection: The isopropylidene groups can be removed under acidic conditions to yield the free sugar.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium phthalimide or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride.
Deprotection: Acidic conditions using acids like hydrochloric acid or trifluoroacetic acid.
Major Products:
Amino Sugar Derivatives: Formed through nucleophilic substitution reactions.
Deprotected Sugars: Obtained by removing the isopropylidene groups.
Scientific Research Applications
1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose has several scientific research applications:
Intermediate for Synthesis: It is used as an intermediate for the selective synthesis of various galactose derivatives.
Reductive Sequences: Utilized in reductive sequences to produce 2-acetamido-2-deoxydisaccharide and its talo epimer.
Solution-State Conformations: Derivatives of this compound are used to study solution-state conformations through NMR spectroscopy.
Chemical Research: Serves as a chemical compound for various scientific research applications.
Deprotection of Sugars: The sugars in this compound can be easily deprotected to give sugar-derivatized products.
Potential Anticancer Agent: Increased galactose content in certain copolymers, potentially including derivatives of this compound, increases accumulation by hepatoma cells, suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose primarily involves its role as an intermediate in various chemical reactions. The compound’s tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new derivatives . The isopropylidene groups protect the hydroxyl groups of the sugar, allowing selective reactions to occur at other positions .
Comparison with Similar Compounds
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A similar compound without the tosyl group, used as an intermediate in sugar synthesis.
1,23,4-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar used in synthetic chemistry.
1,23,4-Di-O-isopropylidene-alpha-D-mannofuranose: Used in the synthesis of complex carbohydrates.
Uniqueness: 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose is unique due to the presence of the tosyl group, which makes it a versatile intermediate for nucleophilic substitution reactions. This allows for the selective introduction of various functional groups, making it valuable in the synthesis of complex sugar derivatives .
Properties
IUPAC Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSZKNLORWSMQ-DRRXZNNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471242 | |
Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-43-7, 70932-39-7 | |
Record name | α-D-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4478-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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